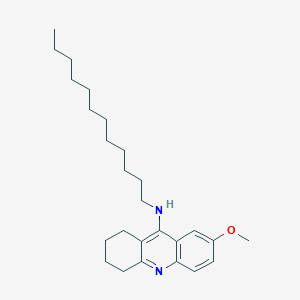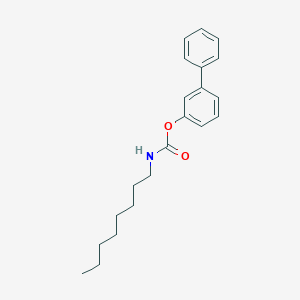
Nocardimicin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nocardimicin A is a naturally occurring compound isolated from the actinomycete Nocardia sp TP-A0674This compound has garnered significant interest due to its unique structure and potential biological activities, particularly its ability to inhibit muscarinic M3 receptor binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nocardimicin A involves a series of complex steps, including the formation of its core structure through nonribosomal peptide synthetase (NRPS) pathways. The key steps include the incorporation of specific amino acids and the formation of a β-lactam ring. The process typically involves the use of bifunctional thioesterase enzymes, such as NocTE, which control the generation of products with high stereochemical purity .
Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. The actinomycete Nocardia sp. is cultured under specific conditions to optimize the yield of this compound. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Nocardimicin A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the 2’-amine group to form the oxime moiety, which is a rare functional group in natural products .
Common Reagents and Conditions:
Oxidation: The oxidation of the 2’-amine group is typically carried out using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by nucleophilic or electrophilic reagents, depending on the desired transformation.
Major Products: The major product formed from these reactions is this compound itself, with its unique oxime moiety and β-lactam ring structure .
Scientific Research Applications
Nocardimicin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the biosynthesis of β-lactam antibiotics and the role of nonribosomal peptide synthetases.
Biology: this compound is used to investigate the mechanisms of iron transport and utilization in microorganisms.
Mechanism of Action
Nocardimicin A exerts its effects by binding to the muscarinic M3 receptor, thereby inhibiting the binding of acetylcholine. This competitive antagonism at the muscarinic receptor leads to the relaxation of smooth muscles, which can be beneficial in treating conditions such as respiratory and gastrointestinal disorders . The molecular targets involved include the muscarinic M3 receptor and associated G-protein coupled pathways .
Comparison with Similar Compounds
Nocardimicin B: Another member of the nocardimicin family with similar siderophore properties.
Nocardimicin C: Contains structural similarities but differs in its biological activity.
Nocardimicin D: Shares the β-lactam ring structure but has different functional groups.
Uniqueness: Nocardimicin A is unique due to its rare oxime moiety and its specific inhibition of the muscarinic M3 receptor. This distinguishes it from other nocardimicins and similar β-lactam antibiotics, making it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C37H55N5O10 |
|---|---|
Molecular Weight |
729.9 g/mol |
IUPAC Name |
[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxododecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C37H55N5O10/c1-4-5-6-7-8-9-10-21-32(25(2)33(45)38-28-18-13-16-23-42(50)36(28)47)52-37(48)29(19-14-15-22-41(49)26(3)43)39-34(46)30-24-51-35(40-30)27-17-11-12-20-31(27)44/h11-12,17,20,24-25,28-29,32,44,49-50H,4-10,13-16,18-19,21-23H2,1-3H3,(H,38,45)(H,39,46) |
InChI Key |
LGOZXNLEMXJIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-hydroxyhexan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide](/img/structure/B10852009.png)





![3,17-dihydroxy-13-methyl-N-propan-2-yl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxamide](/img/structure/B10852048.png)


